molecular formula C19H25N3O3 B3394822 (-)-14-O-Acetylindolactam V CAS No. 91403-61-1

(-)-14-O-Acetylindolactam V

Cat. No.: B3394822
CAS No.: 91403-61-1
M. Wt: 343.4 g/mol
InChI Key: WJBVMJYASZWGBL-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-14-O-Acetylindolactam V: is a naturally occurring compound that belongs to the indolactam family. It is a derivative of indole alkaloids and is known for its biological activity, particularly in the field of cancer research. This compound has a unique structure that includes an indole ring system, which is responsible for its various biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-14-O-Acetylindolactam V typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Ring: This step involves the construction of the indole ring system through cyclization reactions.

    Introduction of the Lactam Moiety: The lactam group is introduced through amide bond formation.

    Acetylation: The final step involves the acetylation of the hydroxyl group at the 14th position to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are often used for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-14-O-Acetylindolactam V can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (-)-14-O-Acetylindolactam V is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its role in cell signaling pathways. It has been shown to interact with protein kinase C, a key enzyme involved in various cellular processes.

Medicine: In medicine, this compound is investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its biological activity makes it a valuable lead compound for drug discovery.

Mechanism of Action

The mechanism of action of (-)-14-O-Acetylindolactam V involves its interaction with protein kinase C. This enzyme plays a crucial role in regulating cell growth, differentiation, and apoptosis. By binding to protein kinase C, this compound modulates its activity, leading to changes in cellular processes. The compound’s ability to induce apoptosis in cancer cells is particularly significant, as it can potentially be used to target and eliminate cancerous cells.

Comparison with Similar Compounds

    Indolactam V: A closely related compound with similar biological activity.

    Bryostatin 1: Another compound that interacts with protein kinase C but has a different structure.

    Phorbol Esters: These compounds also activate protein kinase C but are structurally distinct from indolactams.

Uniqueness: (-)-14-O-Acetylindolactam V is unique due to its specific acetylation at the 14th position, which enhances its biological activity. Compared to other similar compounds, it has shown higher potency in inducing apoptosis in cancer cells, making it a valuable compound for further research and development.

Properties

IUPAC Name

[(10S,13S)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-13-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-11(2)18-19(24)21-14(10-25-12(3)23)8-13-9-20-15-6-5-7-16(17(13)15)22(18)4/h5-7,9,11,14,18,20H,8,10H2,1-4H3,(H,21,24)/t14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVMJYASZWGBL-KSSFIOAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91403-61-1
Record name (-)-14-O-Acetylindolactam V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091403611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-14-O-Acetylindolactam V
Reactant of Route 2
Reactant of Route 2
(-)-14-O-Acetylindolactam V
Reactant of Route 3
Reactant of Route 3
(-)-14-O-Acetylindolactam V
Reactant of Route 4
(-)-14-O-Acetylindolactam V
Reactant of Route 5
Reactant of Route 5
(-)-14-O-Acetylindolactam V
Reactant of Route 6
Reactant of Route 6
(-)-14-O-Acetylindolactam V

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.